molecular formula C5H9ClFNO2 B1407953 Methyl 3-fluoroazetidine-3-carboxylate hydrochloride CAS No. 1421920-61-7

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Cat. No. B1407953
Key on ui cas rn: 1421920-61-7
M. Wt: 169.58 g/mol
InChI Key: LXRPGQJMUPHTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428490B2

Procedure details

3-Fluoroazetidine-3-carboxylic acid hydrochloride (0.10 g, 8.4 mmol) was dissolved in methanol (2 mL) and cooled to 5° C. Thionyl chloride (0.05 g, 4.2 mmol) was added dropwise. The reaction mixture was heated at 65° C. overnight and concentrated under reduced pressure to afford methyl 3-fluoroazetidine-3-carboxylate hydrochloride. The product was used in the next step without further purification.
Name
3-Fluoroazetidine-3-carboxylic acid hydrochloride
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1([C:7]([OH:9])=[O:8])[CH2:6][NH:5][CH2:4]1.S(Cl)([Cl:12])=O.[CH3:14]O>>[ClH:12].[F:2][C:3]1([C:7]([O:9][CH3:14])=[O:8])[CH2:6][NH:5][CH2:4]1 |f:0.1,4.5|

Inputs

Step One
Name
3-Fluoroazetidine-3-carboxylic acid hydrochloride
Quantity
0.1 g
Type
reactant
Smiles
Cl.FC1(CNC1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.05 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 65° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1(CNC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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